![molecular formula C12H21NO B13007042 N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a involving a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.
Attachment of the acetamide group: This can be accomplished through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets. The tert-butyl group and the bicyclo[1.1.1]pentane core provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The acetamide group can form hydrogen bonds with target molecules, enhancing its binding stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a similar bicyclo[1.1.1]pentane core but with an aminocarbamate group instead of an acetamide group.
tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: This compound has an ethynyl group attached to the bicyclo[1.1.1]pentane core.
Uniqueness
N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is unique due to its combination of a tert-butyl group, a bicyclo[1.1.1]pentane core, and an acetamide group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C12H21NO/c1-9(14)13-8-11-5-12(6-11,7-11)10(2,3)4/h5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
VXUGWJPKDCZIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC12CC(C1)(C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B13006972.png)
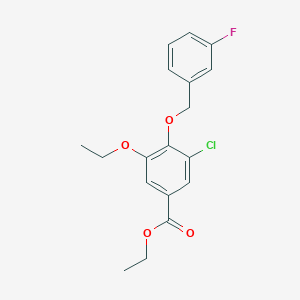
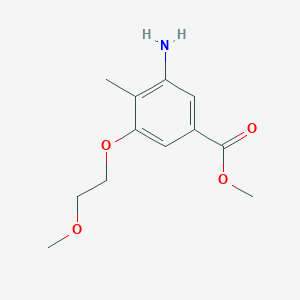
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
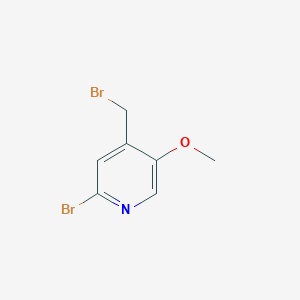
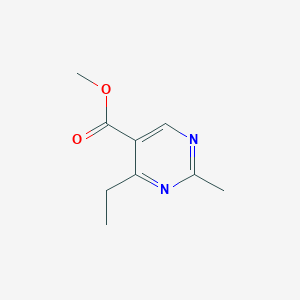
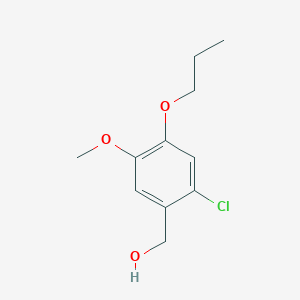
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
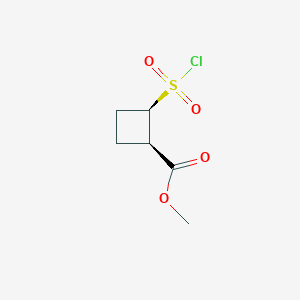
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
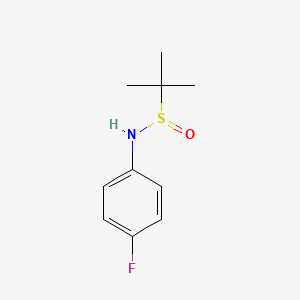

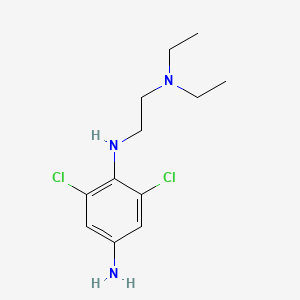
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
